molecular formula C12H13ClN2 B13541286 3-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole

Cat. No.: B13541286
M. Wt: 220.70 g/mol
InChI Key: AJUMWDAYOWAOCU-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-chlorophenylhydrazine with 3-(propan-2-yl)-1-phenylpropane-1,3-dione under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the chlorophenyl and propan-2-yl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylpyrazole
  • 3-(propan-2-yl)-1H-pyrazole
  • 5-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole

Uniqueness

5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole is unique due to the specific combination of the chlorophenyl and propan-2-yl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C12H13ClN2/c1-8(2)11-7-12(15-14-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)

InChI Key

AJUMWDAYOWAOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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